Structural Analysis of 3-Chlorothiophene-2-carboxylic Acid: A Technical Guide
Structural Analysis of 3-Chlorothiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing chlorine atom and the carboxylic acid moiety on the thiophene (B33073) ring, dictate its reactivity and biological activity. This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 3-chlorothiophene-2-carboxylic acid, supported by experimental protocols and computational insights, to facilitate its application in research and development.
Molecular Structure and Properties
3-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S) is a solid with a molecular weight of 162.59 g/mol .[1][2] It typically appears as a white to pale brown powder or crystalline solid.[3] The melting point of the compound is reported to be in the range of 186-190 °C.[4][5]
Crystallographic Data
A comprehensive search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for 3-chlorothiophene-2-carboxylic acid. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles from single-crystal X-ray diffraction are not available at the time of this report. To provide insight into the molecular geometry, computational modeling would be required.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and quality control of 3-chlorothiophene-2-carboxylic acid.
Table 1: Predicted NMR Data for 3-Chlorothiophene-2-carboxylic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.2 - 7.5 | - |
| H5 | 7.0 - 7.3 | - |
| COOH | 10.0 - 13.0 (broad) | - |
| C2 | - | 130 - 135 |
| C3 | - | 128 - 132 |
| C4 | - | 125 - 128 |
| C5 | - | 127 - 130 |
| C=O | - | 165 - 175 |
Vibrational spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for 3-chlorothiophene-2-carboxylic acid are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various vibrations of the thiophene ring.
Table 2: Key Vibrational Frequencies for 3-Chlorothiophene-2-carboxylic Acid
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) | Weak |
| C=O stretch (Carboxylic acid) | 1680-1710 | 1680-1710 |
| C=C stretch (Thiophene ring) | 1500-1600 | 1500-1600 |
| C-Cl stretch | 600-800 | 600-800 |
| C-S stretch (Thiophene ring) | 600-700 | 600-700 |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-chlorothiophene-2-carboxylic acid, the molecular ion peak ([M]⁺) would be observed at m/z 162, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).
Experimental Protocols
Synthesis of 3-Chlorothiophene-2-carboxylic Acid[6]
A detailed protocol for the synthesis of 3-chlorothiophene-2-carboxylic acid has been reported.[6] The synthesis involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride, followed by hydrolysis.
Materials:
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3-hydroxy-2-methoxycarbonyl-thiophene
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Phosphorus pentachloride (PCl₅)
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Absolute carbon tetrachloride (CCl₄)
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Water
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Sodium bicarbonate (NaHCO₃)
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Active carbon
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Hydrochloric acid (HCl)
Procedure:
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Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat to boiling.
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Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.
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Boil the mixture under reflux for 13 hours.
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Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.
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Add 450 ml of water dropwise while cooling, then heat the mixture to boiling and allow it to cool.
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Filter the resulting precipitate under suction.
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Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.
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Filter the active carbon off under suction.
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Cool the solution and acidify with hydrochloric acid to precipitate the product.
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The resulting 3-chlorothiophene-2-carboxylic acid has a melting point of 185°-186° C.[6]
Caption: Synthetic workflow for 3-Chlorothiophene-2-carboxylic acid.
Spectroscopic Analysis Protocols
Sample Preparation:
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Dissolve 5-10 mg of 3-chlorothiophene-2-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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Instrument: A 400 MHz or higher field NMR spectrometer.
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¹H NMR: Acquire a one-pulse experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled experiment. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.
Caption: Experimental workflow for NMR analysis.
Sample Preparation:
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FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
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Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.
Data Acquisition:
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FT-IR: Acquire the spectrum in the range of 4000-400 cm⁻¹.
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Raman: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.
Biological Activity and Signaling Pathways
While 3-chlorothiophene-2-carboxylic acid itself has not been extensively studied for its direct biological activity or its role in specific signaling pathways, it is a key precursor for the synthesis of various biologically active molecules. For instance, it has been used as a ligand in the synthesis of transition metal complexes that exhibit anticancer properties.[7] Further research is warranted to explore the direct pharmacological effects of 3-chlorothiophene-2-carboxylic acid and its potential interactions with biological targets.
Caption: Relationship between structure, properties, and applications.
Conclusion
This technical guide has summarized the key structural and spectroscopic features of 3-chlorothiophene-2-carboxylic acid. While a complete crystallographic analysis is currently unavailable, the provided spectroscopic data and synthetic protocols offer a solid foundation for researchers. The versatility of this molecule as a synthetic intermediate highlights its importance in the development of new therapeutic agents and functional materials. Future work should focus on obtaining a high-resolution crystal structure and exploring its direct biological activities to fully unlock its potential.
